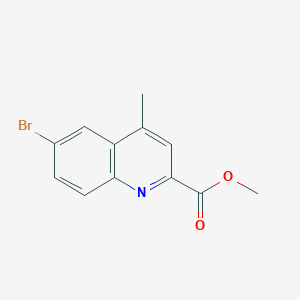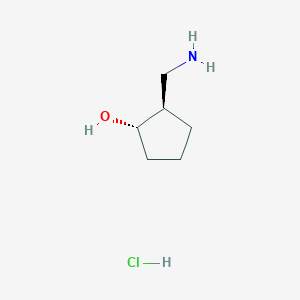
(1S,2R)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentane ring with an aminomethyl group and a hydroxyl group attached to it, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with cyclopentanone.
Reduction: Cyclopentanone is reduced to cyclopentanol using a reducing agent like sodium borohydride.
Aminomethylation: The hydroxyl group is then converted to an aminomethyl group through a series of reactions involving reagents such as formaldehyde and ammonium chloride.
Resolution: The racemic mixture is resolved to obtain the (1S,2R) enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (1S,2R)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may also act as a ligand for certain receptors, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride: The enantiomer of the compound with different stereochemistry.
Cyclopentanol: A simpler analog without the aminomethyl group.
Cyclopentanone: The oxidized form of cyclopentanol.
Uniqueness
(1S,2R)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer and analogs. Its dual functional groups (aminomethyl and hydroxyl) also provide versatility in chemical reactions and applications.
Eigenschaften
Molekularformel |
C6H14ClNO |
|---|---|
Molekulargewicht |
151.63 g/mol |
IUPAC-Name |
(1S,2R)-2-(aminomethyl)cyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-5-2-1-3-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1 |
InChI-Schlüssel |
MYFZRXXEKVDQFB-IBTYICNHSA-N |
Isomerische SMILES |
C1C[C@@H]([C@H](C1)O)CN.Cl |
Kanonische SMILES |
C1CC(C(C1)O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


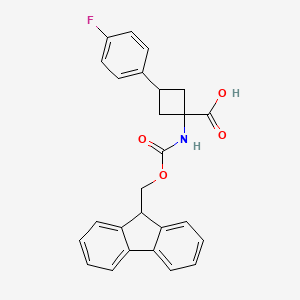
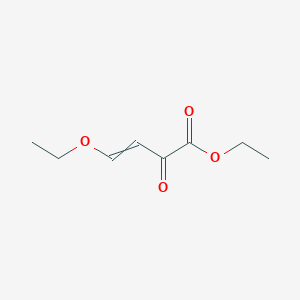
![6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13648760.png)

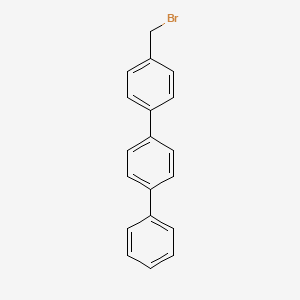
![4-Thiazoleacetic acid,2-amino-a-[[2-(diphenylmethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-,(Z)-(9CI)](/img/structure/B13648785.png)
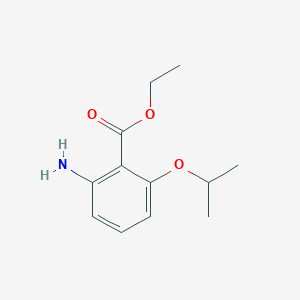
![1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13648795.png)

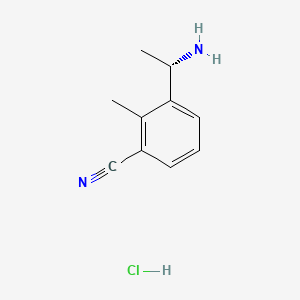
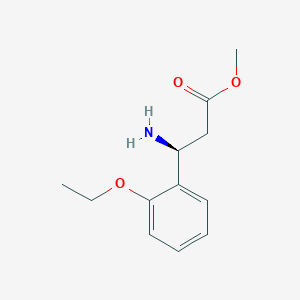
![methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride](/img/structure/B13648820.png)

